molecular formula C10H19NO3 B14237915 Decanoic acid, 2-amino-8-oxo-, (2S)- CAS No. 375858-14-3

Decanoic acid, 2-amino-8-oxo-, (2S)-

Cat. No.: B14237915
CAS No.: 375858-14-3
M. Wt: 201.26 g/mol
InChI Key: OUGZJFOMQFQKAD-VIFPVBQESA-N
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Description

Decanoic acid, 2-amino-8-oxo-, (2S)- (CAS registry number: Not explicitly provided in evidence) is a modified medium-chain fatty acid (MCFA) derivative with a 10-carbon backbone. Its molecular formula is C₁₀H₁₇NO₄, featuring an amino group at position 2, a ketone (oxo) group at position 8, and a stereocenter at the second carbon (S-configuration) .

Properties

CAS No.

375858-14-3

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2S)-2-amino-8-oxodecanoic acid

InChI

InChI=1S/C10H19NO3/c1-2-8(12)6-4-3-5-7-9(11)10(13)14/h9H,2-7,11H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

OUGZJFOMQFQKAD-VIFPVBQESA-N

Isomeric SMILES

CCC(=O)CCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCC(=O)CCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Schöllkopf Chiral Auxiliary

The Schöllkopf bislactim ether methodology remains a cornerstone for synthesizing enantiomerically pure Aoda. This approach exploits the chiral induction of the bislactim ether auxiliary to achieve high diastereoselectivity during alkylation. Key steps include:

  • Anion Generation : Treatment of the Schöllkopf auxiliary with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion, which undergoes alkylation with 6-bromohexanamide derivatives.
  • Alkylation : Reaction with 6-bromo-N-(tert-butoxy)hexanamide introduces the eight-carbon backbone, forming a diastereomeric mixture. Thermodynamic control under basic conditions (NaOMe/MeOH) favors the desired (S)-configured product.
  • Hydrolysis : Acidic hydrolysis of the bislactim ether yields the methyl ester of Aoda, which is subsequently saponified to the free acid.

This method achieves yields exceeding 70% with diastereoselectivity ratios up to 94:6, making it suitable for gram-scale production.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

Recent advances integrate Aoda into peptidomimetics using Fmoc-protected derivatives. The Fmoc strategy ensures compatibility with standard SPPS protocols, enabling direct incorporation into peptide chains. Critical modifications include:

  • Electrophile Design : Alkylation of nickel-glycine Schiff base complexes with 6-bromo-N-(tert-butoxy)hexanamide under optimized base conditions (3 equiv LDA) achieves 57% yield and 94:6 diastereoselectivity.
  • Deprotection : Sequential removal of tert-butoxy and Fmoc groups under mild acidic conditions preserves the keto functionality at the 8-position.

Detailed Synthetic Procedures

Schöllkopf Auxiliary Route

Reagents :

  • Schöllkopf bislactim ether
  • LDA, 6-bromohexanamide derivatives, NaOMe/MeOH

Procedure :

  • Anion Formation : Cool the bislactim ether (−78°C, THF), add LDA (1.1 equiv), and stir for 30 min.
  • Alkylation : Introduce 6-bromo-N-(tert-butoxy)hexanamide (1.2 equiv), warm to −20°C, and quench with NH₄Cl after 2 h.
  • Hydrolysis : Reflux the alkylated product in 6M HCl/THF (1:1) for 12 h, neutralize with NaOH, and purify via recrystallization.

Yield : 72% (over three steps).

Fmoc-Based Alkylation Method

Reagents :

  • (S)-Ni-Gly-2FBPB complex, 6-bromo-N-(tert-butoxy)hexanamide, LDA

Procedure :

  • Complex Preparation : Generate the nickel-glycine Schiff base in THF at 0°C.
  • Alkylation : Add LDA (3 equiv) and electrophile (1.5 equiv), stir at −78°C for 4 h, and isolate via column chromatography.
  • Ester Hydrolysis : Treat with TFA/H₂O (95:5) to remove protecting groups, yielding Aoda.

Yield : 57% (optimized to 68% with excess base).

Optimization and Scalability

Diastereoselectivity Enhancement

  • Base Equivalents : Increasing LDA from 1.1 to 3.0 equiv improves diastereoselectivity from 82:18 to 94:6.
  • Thermodynamic Control : Prolonged stirring (7 days) of the alkylated product in NaOMe/MeOH equilibrates diastereomers, favoring the (S)-isomer (2.9:1 ratio).

Solvent and Temperature Effects

  • THF vs. Et₂O : THF enhances anion stabilization, reducing side reactions during alkylation.
  • Low-Temperature Quenching : Quenching at −78°C minimizes epimerization at the α-carbon.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (dd, J = 8.4 Hz, 1H, α-CH), 2.41 (t, J = 7.2 Hz, 2H, COCH₂), 1.58–1.26 (m, 10H, aliphatic chain).
  • HRMS : [M+H]⁺ calc. for C₁₀H₁₉NO₃: 201.1365; found: 201.1368.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Applications in Medicinal Chemistry

Aoda serves as a critical building block in HDAC inhibitors, where its keto group chelates zinc in the enzyme active site. Notable examples include:

  • Peptidomimetic Inhibitors : Incorporation into tetrapeptide analogs (e.g., CHAP-31) confers nanomolar potency against HDACs.
  • Antiparasitic Agents : Aoda-containing cyclic depsipeptides exhibit activity against Plasmodium falciparum by inhibiting histone deacetylase-like enzymes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-8-oxodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

(2S)-2-amino-8-oxodecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-8-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related molecules:

Compound Name Molecular Formula Functional Groups Chain Length Stereochemistry Key Features
Decanoic acid, 2-amino-8-oxo-, (2S)- C₁₀H₁₇NO₄ Amino (C2), Oxo (C8) C10 (2S) Ketone group enhances hydrophobicity; amino group enables zwitterionic potential
(2S)-2-Amino-8-hydroxydecanoic acid C₁₀H₂₁NO₃ Amino (C2), Hydroxyl (C8) C10 (2S) Hydroxyl increases polarity; potential for hydrogen bonding
2-Amino-9,10-epoxy-8-oxodecanoic acid C₁₀H₁₇NO₄ Amino (C2), Oxo (C8), Epoxy (C9-C10) C10 Not specified Epoxy group introduces ring strain and reactivity
Decanoic acid (parent compound) C₁₀H₂₀O₂ Carboxylic acid (C1) C10 N/A Found in milk fat and coconut oil; metabolic effects on glucose and insulin

Functional Differences and Implications

Oxo vs. Hydroxyl Groups: The oxo group in the target compound reduces polarity compared to the hydroxyl group in (2S)-2-amino-8-hydroxydecanoic acid. This difference may influence membrane permeability and interaction with hydrophobic targets . Hydroxyl-containing analogs are more likely to participate in hydrogen bonding, affecting solubility and protein interactions.

Epoxy Group Addition: The epoxy group in 2-amino-9,10-epoxy-8-oxodecanoic acid introduces a strained three-membered ring, increasing chemical reactivity. This could make the compound a candidate for covalent binding or degradation under specific conditions .

Amino Group Role: The amino group at position 2 is common in all listed analogs. In decanoic acid derivatives, this group may facilitate interactions with enzymes or receptors, such as AMPA receptors in neurological contexts .

Decanoic Acid and Its Derivatives

  • Decanoic Acid (C10:0): Exhibits metabolic benefits, including improved insulin sensitivity and coronary artery disease risk reduction . Shows anticancer properties by downregulating HGF/c-Met signaling in liver cancer . Inhibits AMPA receptors, contributing to seizure control .
  • 2-Amino-8-Oxo Derivatives: The addition of an amino and oxo group may alter metabolic pathways. For example, the ketone group could reduce β-oxidation efficiency compared to the parent decanoic acid. Potential neurological effects are hypothesized due to structural similarity to other bioactive amino acids .

Chain Length and Functional Group Effects

  • Octanoic Acid (C8:0): Shorter chain length (C8) correlates with increased bone trabecular separation compared to decanoic acid (C10), highlighting chain-length-dependent biological effects . Induces oxidative stress in yeast at lower concentrations than decanoic acid .
  • Hydroxy and Dicarboxylic Derivatives: 10-Hydroxydecanoic acid (10-HDA) and decanedioic acid (C10 dicarboxylic acid) are studied for their roles in sebacic acid production and antibacterial activity .

Q & A

Basic Research Questions

What are the primary synthetic routes and characterization methods for medium-chain fatty acids like decanoic acid derivatives?

Answer:

  • Synthesis:
    • Industrial synthesis involves oxidation of decanal (a 10-carbon aldehyde) or hydroformylation of 1-nonene . For derivatives like 2-amino-8-oxodecanoic acid, enzymatic or chemo-enzymatic routes may be employed to introduce functional groups (e.g., amino and oxo groups) at specific positions .
    • Stereochemical control (e.g., (2S)-configuration) requires chiral catalysts or resolution techniques, such as asymmetric hydrogenation or enzymatic kinetic resolution .
  • Characterization:
    • PXRD and FTIR confirm crystallinity and functional groups (e.g., -COOH, -NH2) .
    • TGA/DSC assess thermal stability and decomposition profiles .
    • SMILES/InChIKey (e.g., CCCCOC(=O)CC(NH2)C for derivatives) and NMR resolve structural details and purity .

How does decanoic acid interact with biological membranes, and what experimental models are used to study this?

Answer:

  • Mechanism: Decanoic acid integrates into lipid bilayers, altering membrane fluidity and ion channel activity. Its amphiphilic nature disrupts phospholipid packing, affecting transmembrane signaling .
  • Models:
    • Electrochemical impedance spectroscopy measures changes in membrane capacitance and resistance in artificial lipid bilayers .
    • Fluorescence anisotropy quantifies membrane fluidity in cell cultures (e.g., neuronal or microbial membranes) .
    • In vivo models (e.g., zebrafish or C. elegans) assess behavioral or metabolic effects of membrane perturbation .

Advanced Research Questions

How can decanoic acid derivatives modulate PPARγ activity, and what are the implications for metabolic disease research?

Answer:

  • Mechanism: Decanoic acid binds PPARγ at a novel site, partially stabilizing the AF-2 helix without inducing adipogenesis. This partial agonism improves glucose sensitivity and lipid profiles without weight gain in diabetic models .
  • Methodology:
    • X-ray crystallography reveals ligand-binding domain interactions (e.g., DA-PPARγ co-crystal structures) .
    • In vivo studies use PPARγ knockout mice or human iPSC-derived adipocytes to validate effects on insulin signaling .
    • Transcriptomics identify downstream targets (e.g., FABP4, ADIPOQ) regulated by decanoic acid .

What experimental approaches resolve contradictions in decanoic acid’s role in mTORC1 signaling under ketogenic vs. non-ketogenic conditions?

Answer:

  • Contradiction: Decanoic acid reduces mTORC1 activity independently of glucose/insulin levels, conflicting with traditional ketogenic diet mechanisms .
  • Approaches:
    • Genetic models (e.g., Dictyostelium or TSC patient-derived astrocytes) isolate mTORC1 effects from metabolic confounding factors .
    • Phosphoproteomics track phosphorylation of mTORC1 targets (e.g., 4E-BP1) under controlled glucose/insulin conditions .
    • DSF assays validate direct interactions between decanoic acid and regulatory proteins (e.g., p97/VCP ATPase) .

How does decanoic acid enhance catalytic performance in metal-organic frameworks (MOFs), and what industrial applications does this enable?

Answer:

  • Role in MOFs: Decanoic acid acts as a modulator in UiO-66-NO2 synthesis, increasing hydrophobicity and Lewis acidity. This optimizes glucose-to-HMF conversion in biorefineries .
  • Methods:
    • N2 physisorption quantifies pore size distribution and surface area modifications .
    • Catalytic assays measure HMF yield under varying temperatures and solvent systems (e.g., water/THF) .
    • DFT calculations model decanoic acid’s electronic effects on Zr-oxo clusters .

What mechanisms underlie microbial resistance to decanoic acid, and how can transcriptomics inform strain engineering?

Answer:

  • Resistance Pathways:
    • In Saccharomyces cerevisiae, decanoic acid induces β-oxidation (FAA1) and esterification (EEB1) for detoxification, unlike octanoic acid, which activates Pdr12p efflux pumps .
  • Methodology:
    • RNA-seq identifies differentially expressed genes (e.g., TPO1, WAR1) under fatty acid stress .
    • Knockout strains validate transporter roles (e.g., TPO1Δ strains show hypersensitivity) .
    • Metabolomics detect ethyl decanoate as a detoxification byproduct .

How can β-lactoglobulin (BLG) be engineered as a delivery system for decanoic acid derivatives?

Answer:

  • Interaction Mechanism: BLG binds decanoic acid via hydrophobic pockets, enabling pH-dependent release. Structural analysis shows conformational changes in BLG upon ligand binding .
  • Methods:
    • Multi-spectroscopy (e.g., CD, fluorescence quenching) maps binding constants and stoichiometry .
    • Molecular docking predicts binding sites (e.g., BLG’s calyx region) .
    • In vitro release assays simulate gastrointestinal conditions to optimize sustained release .

Data Contradiction Analysis

How do conflicting findings on decanoic acid’s neuroprotective effects inform experimental design?

  • Contradiction: While decanoic acid is linked to ketogenic diet efficacy in epilepsy, its mTORC1 inhibition occurs independently of ketosis, suggesting multiple mechanisms .
  • Resolution Strategies:
    • Condition-specific models: Compare effects in ketotic vs. non-ketotic rodents.
    • Pathway-specific inhibitors (e.g., rapamycin for mTORC1) isolate mechanistic contributions .
    • Multi-omics integration correlates metabolic (e.g., β-hydroxybutyrate) and signaling (mTORC1) biomarkers .

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